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3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
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Overview
Description
3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a chlorophenyl group and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with thiophene-2-carboxylic acid hydrazide in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, forming the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The compound is also being investigated for its potential anti-inflammatory and analgesic effects. Its structure allows for interactions with biological targets involved in pain pathways, which could lead to the development of novel pain relief medications .
Agricultural Applications
Herbicides and Fungicides
In agricultural chemistry, this compound has been explored as a key ingredient in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable farming practices has been a focal point of research .
Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Its ability to influence plant physiological processes could enhance crop yield and resilience against environmental stressors .
Material Science Applications
Polymer Enhancement
The incorporation of this compound into polymer matrices has been studied to improve material properties. It can enhance strength and durability, making it suitable for various industrial applications .
Nanocomposite Development
Research is also being conducted on its use in developing nanocomposites that exhibit unique electrical and thermal properties. These materials could find applications in electronics and energy storage systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes in microbial or cancer cell metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
- 3-(3-Bromophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole
- 3-(3-Chlorophenyl)-5-(furan-2-yl)-1H-1,2,4-triazole
Uniqueness
3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is unique due to the specific positioning of the chlorophenyl and thiophenyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects.
- Chemical Formula : C12H8ClN3S
- Molecular Weight : 251.73 g/mol
- CAS Number : 54772731
- Structure : The compound features a triazole ring substituted with a chlorophenyl and thiophene moiety, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures.
In a study evaluating several triazole derivatives, it was found that compounds with similar structures reduced TNF-α production by approximately 44–60% at concentrations ranging from 50 to 100 µg/mL . This suggests that the presence of specific substituents on the triazole ring enhances anti-inflammatory efficacy.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In vitro studies have demonstrated that triazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound showed promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Mercapto-substituted triazoles have been highlighted for their chemotherapeutic potential. Studies indicate that these compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines . The mechanism often involves the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.
Study on Cytokine Modulation
A specific study focused on the effects of various triazole derivatives on cytokine release in PBMC cultures. The results indicated that certain derivatives significantly inhibited TNF-α production without adversely affecting cell viability. This highlights their potential as therapeutic agents in inflammatory diseases .
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial activity of several triazole derivatives against clinical isolates. The results showed that compounds with thiophene substitutions had enhanced activity compared to their non-thiophene counterparts, suggesting a structure-activity relationship that favors the incorporation of thiophene for improved efficacy .
Data Table: Summary of Biological Activities
Activity Type | Assessed Compound | Key Findings |
---|---|---|
Anti-inflammatory | This compound | Reduced TNF-α by 44–60% at 50–100 µg/mL |
Antimicrobial | Similar triazole derivatives | Effective against S. aureus and E. coli |
Anticancer | Mercapto-substituted triazoles | Induced apoptosis in various cancer lines |
Properties
Molecular Formula |
C12H8ClN3S |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-thiophen-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H8ClN3S/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H,(H,14,15,16) |
InChI Key |
UUHSWZFSCYKGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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